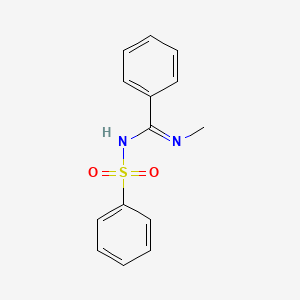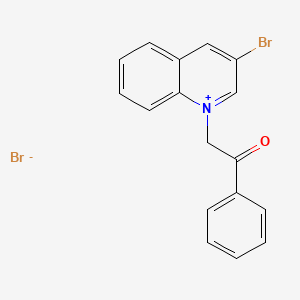
4,4'-bis(methacryloylamino)-3,3'-biphenyldicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-bis(methacryloylamino)-3,3'-biphenyldicarboxylic acid, also known as BMDBA, is a compound that has gained attention in the scientific community due to its unique properties. This compound is a crosslinking agent that has been used in various applications such as drug delivery systems, tissue engineering, and polymer synthesis. In
作用機序
4,4'-bis(methacryloylamino)-3,3'-biphenyldicarboxylic acid crosslinks polymers through a reaction known as Michael addition. This reaction involves the addition of a nucleophile to an unsaturated carbonyl compound. In the case of this compound, the methacrylate groups act as the unsaturated carbonyl compound, and the amine groups of the polymer act as the nucleophile. The resulting crosslinked polymer has improved mechanical and chemical properties.
Biochemical and Physiological Effects:
This compound has been shown to be biocompatible and non-toxic to cells. Studies have shown that this compound crosslinked hydrogels have improved mechanical properties and can support cell growth. This compound has also been used in the development of scaffolds for tissue engineering applications.
実験室実験の利点と制限
4,4'-bis(methacryloylamino)-3,3'-biphenyldicarboxylic acid has several advantages for lab experiments. It is a versatile crosslinking agent that can be used with a variety of polymers. This compound is also easy to synthesize and purify. However, this compound has some limitations. It can be difficult to control the crosslinking density, which can affect the mechanical properties of the resulting polymer. This compound can also be expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for 4,4'-bis(methacryloylamino)-3,3'-biphenyldicarboxylic acid research. One area of interest is the development of this compound-based hydrogels for drug delivery applications. This compound has also been used in the development of scaffolds for tissue engineering applications, and further research in this area could lead to new breakthroughs in regenerative medicine. Another area of interest is the development of this compound-based polymers for use in electronic devices. The unique properties of this compound could lead to the development of new materials with improved mechanical and electrical properties.
Conclusion:
In conclusion, this compound is a versatile crosslinking agent that has gained attention in the scientific community due to its unique properties. This compound has been used in various applications such as drug delivery systems, tissue engineering, and polymer synthesis. The crosslinking properties of this compound make it an ideal candidate for the development of controlled release drug delivery systems, scaffolds for tissue engineering, and new materials for electronic devices. Further research in these areas could lead to new breakthroughs in regenerative medicine and materials science.
合成法
The synthesis of 4,4'-bis(methacryloylamino)-3,3'-biphenyldicarboxylic acid involves the reaction between 4,4'-diaminobiphenyl and methacryloyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified through recrystallization or column chromatography.
科学的研究の応用
4,4'-bis(methacryloylamino)-3,3'-biphenyldicarboxylic acid has been widely used in scientific research due to its ability to crosslink various polymers. It has been used in the development of drug delivery systems, tissue engineering, and polymer synthesis. This compound has also been used in the development of hydrogels for wound healing and drug delivery. The crosslinking properties of this compound make it an ideal candidate for the development of controlled release drug delivery systems.
特性
IUPAC Name |
5-[3-carboxy-4-(2-methylprop-2-enoylamino)phenyl]-2-(2-methylprop-2-enoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-11(2)19(25)23-17-7-5-13(9-15(17)21(27)28)14-6-8-18(16(10-14)22(29)30)24-20(26)12(3)4/h5-10H,1,3H2,2,4H3,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOQCXSWOFYTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C(=C)C)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B4982427.png)

![1-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B4982445.png)
![1-(4-methyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4982458.png)
![5-chloro[1,3]oxazolo[4,5-h]quinoline-2-thiol](/img/structure/B4982460.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4982466.png)


![4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B4982498.png)
![1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4982504.png)
![N-butyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4982510.png)
